

An In-depth Technical Guide to 2,7-Dimethyl-7H-purine

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Compound of Interest

Compound Name: 2,7-Dimethyl-7H-purine

CAS No.: 165062-65-7

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CAS Number: 165062-65-7

This guide provides a comprehensive technical overview of **2,7-Dimethyl-7H-purine**, a heterocyclic aromatic organic compound. It is intended for researchers, scientists, and drug development professionals who are interested in the synthesis, properties, and potential applications of this and related substituted purine molecules. This document consolidates key data, outlines detailed experimental protocols, and explores the broader context of purine derivatives in medicinal chemistry.

Introduction to Substituted Purines

The purine scaffold, a fusion of a pyrimidine and an imidazole ring, is a cornerstone of life, forming the basis of the nucleobases adenine and guanine.^{[1][2]} Beyond their fundamental role in the structure of DNA and RNA, purine derivatives are integral to cellular metabolism and signaling pathways.^{[1][3]} They function as energy carriers like adenosine triphosphate (ATP), participate in cellular respiration, and act as secondary messengers.^{[1][3]} This inherent biological relevance makes the purine structure a "privileged scaffold" in medicinal chemistry,

with synthetic derivatives being explored for a vast range of therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents.[4][5]

2,7-Dimethyl-7H-purine belongs to the class of N-substituted purines. The position of substituents on the purine ring significantly influences the molecule's chemical properties and biological activity. N7-substituted purines, such as the subject of this guide, are of particular interest in the development of kinase inhibitors and other targeted therapies.[6]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of **2,7-Dimethyl-7H-purine** is essential for its application in research and development.

Physicochemical Data

The key physicochemical properties of **2,7-Dimethyl-7H-purine** are summarized in the table below. This data is crucial for designing experimental conditions, including solvent selection and storage protocols.

Property	Value	Source
CAS Number	165062-65-7	[7]
Molecular Formula	C ₇ H ₈ N ₄	[7]
Molecular Weight	148.17 g/mol	[7]
Melting Point	85 °C	[8]
LogP	0.67172	[7]
Topological Polar Surface Area (TPSA)	43.6 Å ²	[7]
Hydrogen Bond Acceptors	4	[7]
Hydrogen Bond Donors	0	[7]
Rotatable Bonds	0	[7]

Spectroscopic Analysis

Spectroscopic data provides the definitive structural identification of **2,7-Dimethyl-7H-purine**.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (CDCl_3): δ = 8.85 (s, 1H, H-6), 8.13 (s, 1H, H-8), 3.95 (s, 3H, NCH_3), 2.84 (s, 3H, CH_3).^[8]
- ^{13}C NMR (CDCl_3): δ = 162.8 (C-2), 157.3 (C-4), 148.3 (C-8), 139.4 (C-6), 125.1 (C-5), 32.0 (NCH_3), 25.9 (CH_3).^[8]

2.2.2. Mass Spectrometry (MS)

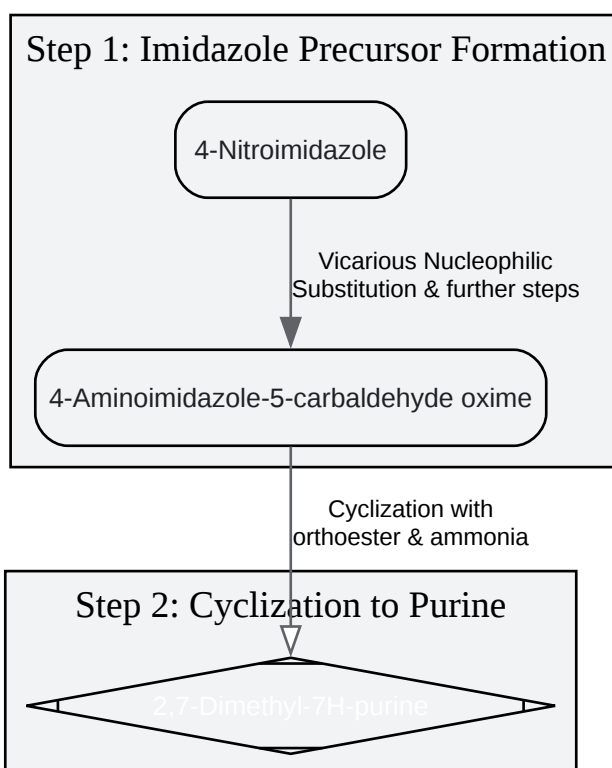
- MS (m/z, % rel. int.): 148 (M^+ , 100), 147 (23), 134 (8), 121 (11), 120 (20), 106 (10), 94 (13), 80 (12), 67 (9), 53 (17), 52 (17), 42 (35).^[8]
- High-Resolution Mass Spectrometry (HR-MS): Calculated for $\text{C}_7\text{H}_8\text{N}_4$: 148.0749; Found: 148.0744.^[8]

Synthesis of 2,7-Dimethyl-7H-purine

The synthesis of 7-substituted purines can be achieved through various methods, with the cyclization of substituted imidazoles being a common and effective approach.^[8] The following section details a representative synthesis of **2,7-Dimethyl-7H-purine** from a 4-aminoimidazole-5-carbaldehyde oxime intermediate.

Synthetic Pathway Overview

The synthesis of **2,7-Dimethyl-7H-purine** can be achieved via the cyclization of a 4-aminoimidazole-5-carbaldehyde oxime precursor. This method offers a reliable route to N7-substituted purines.



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A simplified workflow for the synthesis of **2,7-Dimethyl-7H-purine**.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of 7-substituted purines from imidazole precursors.[8]

Step 1: Synthesis of 4-Amino-1-methyl-1H-imidazole-5-carbaldehyde oxime

The synthesis of the key imidazole intermediate is a multi-step process starting from commercially available 4-nitroimidazole. This involves the introduction of a methyl group at the N1 position, followed by a Vicarious Nucleophilic Substitution (VNS) of hydrogen to introduce the formyl group precursor at the C5 position, and subsequent conversion to the oxime. For a detailed procedure for this initial phase, researchers are directed to the foundational literature on VNS reactions in nitroimidazoles.[8]

Step 2: Cyclization to form **2,7-Dimethyl-7H-purine**

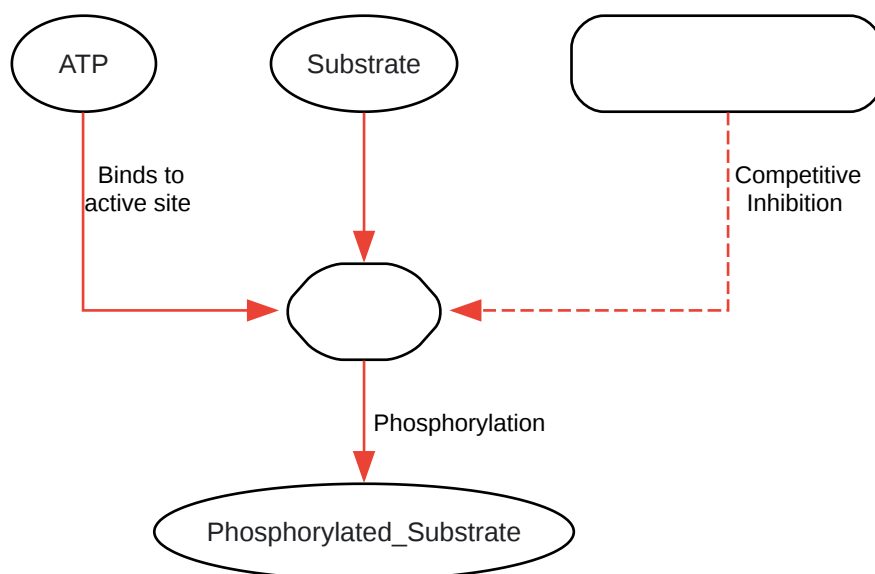
- **Reaction Setup:** In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 4-amino-1-methyl-1H-imidazole-5-carbaldehyde oxime intermediate in an excess of triethyl orthoacetate.
- **Reaction:** Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and remove the excess triethyl orthoacetate under reduced pressure.
- **Ammonia Treatment:** Dissolve the crude residue in a solution of ammonia in ethanol and transfer to a sealed tube. Heat the mixture at 100-120 °C for 4-8 hours.
- **Purification:** After cooling, the solvent is evaporated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in chloroform) to yield **2,7-Dimethyl-7H-purine** as a solid. The reported yield for this final cyclization step is approximately 49%.^[8]

Applications in Drug Discovery and Research

While specific biological activity data for **2,7-Dimethyl-7H-purine** is not extensively published, the broader class of dimethylated and substituted purines are of significant interest in medicinal chemistry.

Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology.^[6] Many kinase inhibitors are designed to be ATP-competitive, and due to the structural similarity of the purine core to the adenine moiety of ATP, substituted purines are a well-explored class of kinase inhibitors.^[6] The dimethyl substitution pattern on the purine ring can influence the molecule's binding affinity and selectivity for different kinases.



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Mechanism of competitive kinase inhibition by a purine analog.

Experimental Protocol: Kinase Inhibition Assay

To evaluate the potential of **2,7-Dimethyl-7H-purine** as a kinase inhibitor, a luminescence-based kinase activity assay can be employed. This assay measures the amount of ATP remaining after a kinase reaction.

- Preparation of Reagents:
 - Prepare a stock solution of **2,7-Dimethyl-7H-purine** in an appropriate solvent (e.g., DMSO).
 - Prepare serial dilutions of the compound in kinase assay buffer.
 - Prepare a solution of the target kinase and its specific substrate in kinase assay buffer.
- Assay Procedure:
 - In a 96-well plate, add the kinase, substrate, and diluted **2,7-Dimethyl-7H-purine** solutions.
 - Initiate the kinase reaction by adding a known concentration of ATP.

- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Detection:
 - Stop the reaction and measure the remaining ATP using a commercial luminescence-based ATP detection kit according to the manufacturer's instructions.
- Data Analysis:
 - Calculate the percentage of kinase inhibition for each concentration of **2,7-Dimethyl-7H-purine**.
 - Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions should be taken when handling **2,7-Dimethyl-7H-purine**.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific material safety data sheet (MSDS) for **2,7-Dimethyl-7H-purine** is not readily available, general precautions for handling purine derivatives should be followed. These compounds may cause eye, skin, and respiratory tract irritation.^[9] The toxicological properties have not been fully investigated.^[9]

- Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment:
 - Eye Protection: Wear safety glasses with side shields or chemical goggles.
 - Skin Protection: Wear nitrile gloves and a lab coat.
 - Respiratory Protection: If handling as a powder, use a dust mask or a respirator.

First Aid Measures

- Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
- Skin Contact: Wash off with soap and plenty of water.
- Eye Contact: Rinse cautiously with water for several minutes.
- Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek medical attention.[\[9\]](#)

Storage

Store **2,7-Dimethyl-7H-purine** in a tightly sealed container in a dry, cool, and well-ventilated place.[\[7\]](#) Recommended storage is at 2-8°C.[\[7\]](#)

Conclusion

2,7-Dimethyl-7H-purine is a readily synthesizable purine derivative with potential applications in drug discovery, particularly in the field of kinase inhibition. This guide has provided a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and a framework for evaluating its biological activity. As research into substituted purines continues to expand, compounds like **2,7-Dimethyl-7H-purine** may serve as valuable scaffolds for the development of novel therapeutics.

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